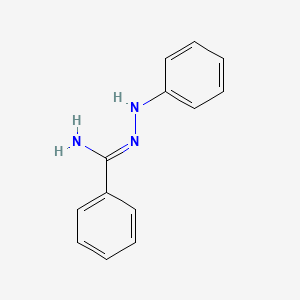

N'-phenylbenzenecarboximidohydrazide

CAS No.:

Cat. No.: VC14496493

Molecular Formula: C13H13N3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13N3 |

|---|---|

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | N'-anilinobenzenecarboximidamide |

| Standard InChI | InChI=1S/C13H13N3/c14-13(11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H,(H2,14,16) |

| Standard InChI Key | ZOBKPJRHDMKXQG-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/N |

| Canonical SMILES | C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N |

Introduction

Chemical Identity and Structural Features

N'-Phenylbenzenecarboximidohydrazide is characterized by a benzamide core linked to a phenylhydrazine moiety. Key structural and identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N'-anilinobenzenecarboximidamide | |

| Molecular Formula | ||

| Molecular Weight | 211.26 g/mol | |

| CAS Registry Number | 33244-00-7 | |

| SMILES Notation | ||

| InChIKey | ZOBKPJRHDMKXQG-UHFFFAOYSA-N |

The compound’s structure features a planar benzamide group conjugated with a phenylhydrazine substituent, enabling π-π interactions and hydrogen bonding, critical for molecular recognition in biological systems .

Synthesis and Manufacturing

General Synthetic Routes

N'-Phenylbenzenecarboximidohydrazide is synthesized via condensation reactions between benzoyl derivatives and phenylhydrazine. A representative method involves:

-

Acylation of Benzoic Acid:

-

Condensation with Phenylhydrazine:

Optimization and Yields

-

Solvent Systems: Dichloromethane () or dimethylformamide (DMF) are commonly used .

-

Catalysts: Triethylamine () or Mukaiyama reagent enhance reaction efficiency .

-

Yields: Reported yields range from 65% to 90% under optimized conditions .

Physicochemical Properties

Spectral Characterization

-

FTIR: Stretching vibrations for (1615–1645 cm) and (3300–3350 cm) confirm the imine and hydrazide groups .

-

NMR: NMR signals for aromatic protons appear at 7.2–8.5 ppm, while the proton resonates near 10.5 ppm .

Thermodynamic and Solubility Data

| Property | Value | Source |

|---|---|---|

| LogP (Octanol-Water) | 1.56 | |

| Aqueous Solubility | 0.107 mg/mL (predicted) | |

| Melting Point | Not reported | — |

The moderate LogP value suggests balanced hydrophobicity, suitable for membrane permeability in drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume